molecular formula C18H24N4O4 B11497445 2-{4-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl}acetamide

2-{4-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl}acetamide

Cat. No.: B11497445
M. Wt: 360.4 g/mol
InChI Key: VDLDXRAKVQEOIW-UHFFFAOYSA-N
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Description

2-{4-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with an ethoxyphenyl group and a dioxopyrrolidinyl moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 4-ethoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to cyclization reactions to form the dioxopyrrolidinyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-pressure reactors, and continuous flow systems to streamline the process. The choice of solvents, temperature, and reaction time are critical factors that influence the efficiency of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{4-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{4-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl}acetamide involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. For instance, it may act as an antagonist or agonist at adrenergic receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H24N4O4

Molecular Weight

360.4 g/mol

IUPAC Name

2-[4-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]acetamide

InChI

InChI=1S/C18H24N4O4/c1-2-26-14-5-3-13(4-6-14)22-17(24)11-15(18(22)25)21-9-7-20(8-10-21)12-16(19)23/h3-6,15H,2,7-12H2,1H3,(H2,19,23)

InChI Key

VDLDXRAKVQEOIW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC(=O)N

Origin of Product

United States

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